molecular formula C17H18N4OS B408075 9-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

9-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B408075
M. Wt: 326.4 g/mol
InChI Key: POAGHKZQXKQJAC-UHFFFAOYSA-N
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Description

The compound 9-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole features a carbazole core fused with a tetrahydro-1H-carbazole system, substituted at the 9-position by a sulfanyl acetyl linker connected to a 4-methyl-1,2,4-triazole moiety. The 1,2,4-triazole group enhances bioactivity through hydrogen bonding and metabolic stability, as seen in antimicrobial and antiviral agents . The sulfanyl acetyl bridge contributes to solubility and pharmacokinetic properties, enabling interactions with biological targets such as FtsZ proteins or PanK enzymes .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C17H18N4OS/c1-20-11-18-19-17(20)23-10-16(22)21-14-8-4-2-6-12(14)13-7-3-5-9-15(13)21/h2,4,6,8,11H,3,5,7,9-10H2,1H3

InChI Key

POAGHKZQXKQJAC-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

Canonical SMILES

CN1C=NN=C1SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

Biological Activity

The compound 9-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole is a derivative of carbazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The structure of the compound can be represented as follows:

  • IUPAC Name : 9-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole
  • Molecular Formula : C14H18N4OS
  • SMILES Notation : Cn1cnnc1S(C(=O)NCC2=CC=CC=C2)C3CCNCC3

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliHigh inhibition
Candida albicansSignificant antifungal activity

In a study by Farooq et al. (2023), compounds similar to this one showed notable antibacterial and antifungal activities against a range of pathogens, suggesting that the triazole moiety contributes significantly to these effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer).

Cell Line IC50 (µM)
MCF-715.5
Bel-740212.3

These results indicate that the compound exhibits cytotoxic effects that may be leveraged for therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. For the compound under consideration:

  • The presence of the triazole ring enhances its interaction with biological targets.
  • The sulfanyl group is crucial for enhancing antimicrobial activity.
  • The acetyl moiety may contribute to increased lipophilicity, facilitating better membrane penetration.

Case Studies

  • Antimicrobial Screening : A series of triazole derivatives were synthesized and tested against multiple microbial strains. The results indicated that modifications to the triazole ring significantly affected potency levels against Mycobacterium tuberculosis and other pathogens .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that variations in substituents on the carbazole nucleus affected the cytotoxic profile. Compounds with higher lipophilicity showed better cell membrane permeability and enhanced cytotoxicity .

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens and demonstrated effectiveness similar to that of established antibiotics. Specifically, studies indicate that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of triazole compounds have been documented extensively. In comparative studies with ibuprofen, the synthesized triazole derivatives exhibited notable anti-inflammatory activity with lower toxicity levels . This suggests potential for use in pain management therapies.

Anticancer Potential

Triazoles are being investigated for their anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest . The specific interactions at the molecular level are an area of active research.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives against several viral infections. The mechanism often involves interference with viral replication processes . This opens avenues for developing new antiviral agents based on this compound.

Fungicides and Herbicides

Triazoles are widely recognized in agricultural chemistry for their fungicidal properties. The compound may be effective against various fungal pathogens affecting crops . Its application could enhance crop protection strategies while minimizing environmental impact.

Plant Growth Regulators

Research indicates that certain triazole derivatives can act as plant growth regulators, promoting healthier growth and increased yield in agricultural settings . This aspect is particularly relevant in sustainable agriculture practices.

Synthesis of New Materials

The unique structure of the compound allows for its use in synthesizing novel materials with tailored properties. For instance, its incorporation into polymers may enhance thermal stability and mechanical strength .

Catalytic Properties

Triazole-based compounds have been studied for their catalytic abilities in organic reactions. The presence of sulfur within the structure can facilitate various catalytic processes, making it a candidate for green chemistry applications .

Comparison with Similar Compounds

4-Methyl-4H-1,2,4-Triazole Derivatives

Compounds like 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione exhibit conformational polymorphism, with orthorhombic and monoclinic polymorphs showing nearly identical bond lengths but differing in molecular packing . This highlights the importance of solid-state characterization for bioavailability, a consideration relevant to the target compound. Additionally, cyclized 1,2,4-triazole-thiadiazole hybrids demonstrate anticonvulsant and antibacterial activities, with the sulfanyl group enhancing lipophilicity and membrane penetration .

1,3,4-Oxadiazole Derivatives

The compound 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () shares a carbazole core but replaces the triazole with a 1,3,4-oxadiazole ring. This substitution confers potent antibacterial activity (MIC: 8–16 µg/mL against S. aureus and E. coli) but reduces metabolic stability compared to triazoles due to oxadiazole’s susceptibility to hydrolysis .

Carbazole-Based Analogues

9H-Carbazole-Triazole Hybrids

9-([1-{(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole () employs a 1,2,3-triazole linker synthesized via 1,3-dipolar cycloaddition. NMR techniques like ²H-¹⁵N HMBC were critical for confirming regiochemistry, a method applicable to the target compound’s characterization .

9-Phenylcarbazole Derivatives

9-Phenyl-3-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-9H-carbazole () lacks the sulfanyl acetyl group but shares a carbazole core modified with aromatic substituents. Such compounds are explored for optoelectronic applications, underscoring the carbazole scaffold’s versatility beyond pharmacology .

Sulfanyl Acetyl-Linked Compounds

The metabolite AB3 (), structurally similar to nitazoxanide, shares the 4-methyl-1,2,4-triazol-3-yl sulfanyl group and exhibits antiviral activity (similarity score: 0.776). The sulfanyl acetyl bridge in the target compound may similarly enhance binding to enzymes like DprE1 or PanK, as seen in Mycobacterium tuberculosis inhibitors .

Preparation Methods

Condensation-Cyclization Approaches

The carbazole scaffold in 2,3,4,9-tetrahydro-1H-carbazole derivatives is typically assembled via condensation of cyclic diketones with substituted hydrazines. For example, 1,3-cyclohexanedione and α-methyl-α-phenylhydrazine undergo cyclization in the presence of HMCM-41 molecular sieves to yield 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with >99% purity. This method avoids toxic methylating agents like dimethyl sulfate, instead leveraging the molecular sieve’s acidic sites to catalyze both condensation and cyclization. Reaction parameters such as temperature (60–65°C) and solvent polarity (methanol or acetone) critically influence yield and purity.

Catalyst Comparison

Traditional cyclization catalysts, including 40% sulfuric acid and ZnCl₂, suffer from low yields (36–60%) and environmental drawbacks due to heavy metal or acid waste. In contrast, HMCM-41 achieves 45–60% yields while enabling catalyst recycling, reducing production costs.

Functionalization of the Carbazole Core

Introduction of the Triazole-Sulfanyl-Acetyl Side Chain

The target compound’s side chain—[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl—requires sequential functionalization. A plausible route involves:

  • Thioacetylation : Reaction of the carbazole’s amine or ketone group with a thioacetic acid derivative.

  • Triazole Coupling : Mitsunobu or nucleophilic substitution to attach the 4-methyl-1,2,4-triazole-3-thiol moiety.

For analogous systems, Michael addition reactions (e.g., imidazole addition to exocyclic methylene groups) have been employed, using polar aprotic solvents like DMF and catalytic mineral acids.

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterHMCM-41 MethodFormaldehyde Method
SolventMethanol/AcetoneDMF/DMA
Temperature (°C)60–6580–85
CatalystHMCM-41 sieveHCl/paraformaldehyde
Yield (%)45–60>70

The HMCM-41 method favors milder temperatures and greener solvents, whereas formaldehyde-based routes require higher temperatures but achieve superior yields .

Q & A

Q. How can the synthesis of this compound be optimized for improved yields?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as solvent choice (e.g., absolute ethanol), catalyst loading (e.g., glacial acetic acid), and reflux duration. Statistical experimental design (e.g., factorial design) minimizes trials while evaluating interactions between variables like temperature (135°C in DMSO) and stoichiometry . For example, highlights refluxing with substituted benzaldehydes under acidic conditions, which can be further refined using response surface methodology to identify optimal molar ratios and reaction times.

Basic Research Question

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer: Combine nuclear magnetic resonance (NMR) for functional group analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For derivatives with sulfur-containing moieties (e.g., sulfanyl groups), X-ray crystallography or IR spectroscopy can validate bonding patterns. demonstrates the use of DMSO as a solvent for reactions involving carbazole derivatives, which may influence NMR peak interpretation due to solvent interactions .

Basic Research Question

Q. How can researchers ensure the compound’s stability during storage?

Methodological Answer: Store the compound at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation or moisture absorption. Stability studies should monitor degradation via accelerated aging tests under varying temperatures and humidity levels. recommends similar protocols for triazole-thiol analogs, emphasizing low-temperature storage to preserve sulfhydryl group integrity .

Advanced Research Question

Q. How can computational modeling enhance the design of derivatives with targeted biological activity?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactive sites, while molecular docking simulates interactions with biological targets. ’s ICReDD framework integrates computational reaction path searches with experimental validation, enabling efficient exploration of substituent effects (e.g., methyl or cycloheptyl groups on the triazole ring) . For example, modifying the acetyl or sulfanyl moieties could alter binding affinity to enzymes or receptors.

Advanced Research Question

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Apply multivariate analysis to isolate variables such as assay conditions (e.g., pH, temperature) or cellular models. advocates for design of experiments (DOE) to systematically test hypotheses, such as whether conflicting results stem from differences in membrane permeability (relevant to carbazole derivatives) or metabolite interference . Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) can resolve discrepancies.

Advanced Research Question

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer: Optimize heat transfer and mixing efficiency using continuous-flow reactors or membrane separation technologies (, CRDC subclass RDF2050104). For heterogeneous reactions (e.g., triazole-acetyl coupling), fixed-bed reactors with immobilized catalysts may improve yield consistency. Process simulation tools (e.g., Aspen Plus) can model solvent recovery and byproduct removal, addressing challenges in scaling carbazole-based syntheses .

Advanced Research Question

Q. How can researchers elucidate the reaction mechanism of sulfanyl-acetyl coupling in this compound?

Methodological Answer: Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps, paired with kinetic studies under varying temperatures. ’s method for triazole-thiol reactions suggests a nucleophilic substitution mechanism, which can be further probed via in situ FTIR or Raman spectroscopy to detect intermediates . Computational transition-state analysis () may identify rate-limiting steps, such as sulfur nucleophile activation .

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